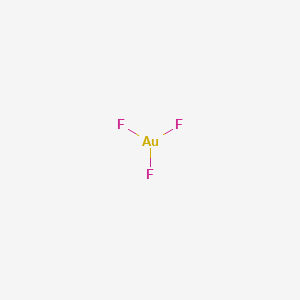

Gold trifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gold trifluoride is a gold coordination entity.

Scientific Research Applications

Crystal Structure Analysis

Gold trifluoride's crystal structure has been extensively studied. It forms a fluorine-bridged polymer with gold atoms linked to square-planar arrangements of fluorine atoms. This structure features an infinite hexagonal helix and exhibits weak cross-linking between chains. This unique structure is consistent with the antibonding nature of the electron pairs in gold(III)'s electron configuration (Einstein et al., 1967).

Catalytic Applications

This compound has been utilized in catalytic applications, particularly in a fluoride-rebound mechanism for C(sp3)-CF3 bond formation. This process is significant for introducing trifluoromethyl substituents, often used in pharmaceuticals, through a mechanism involving fluoride abstraction and migratory insertion. This method is valuable for synthesizing radiolabeled compounds for positron emission tomography (Levin et al., 2017).

Nanoparticle Research

Gold nanoparticles, which differ from this compound but are closely related, have seen significant research interest. They exhibit unique quantum-size-related properties, making them crucial in fields like catalysis and biology. Applications include cellular imaging, as well as in the design and development of nanotechnology (Daniel & Astruc, 2004).

Molecular Structure Studies

Research on the molecular geometry of this compound, both in monomeric and dimeric forms, has been conducted using gas-phase electron diffraction and high-level quantum chemical calculations. These studies reveal intricate details about the molecular structure, contributing to a deeper understanding of this compound's chemical properties (Réffy et al., 2000).

Biomedical Applications

In the broader context of gold compounds, there has been research on the biomedical applications of gold nanoparticles, which could be extrapolated to understanding the potential of this compound. This includes drug delivery, cancer treatment, and the study of nanoparticle toxicity and cellular uptake (Murphy et al., 2008).

Properties

Molecular Formula |

AuF3 |

|---|---|

Molecular Weight |

253.96178 g/mol |

IUPAC Name |

trifluorogold |

InChI |

InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3 |

InChI Key |

NIXONLGLPJQPCW-UHFFFAOYSA-K |

SMILES |

F[Au](F)F |

Canonical SMILES |

F[Au](F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide](/img/structure/B1233608.png)

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)